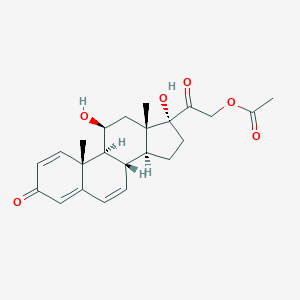

6,7-Dehydro Prednisolone 21-Acetate

Vue d'ensemble

Description

6,7-Dehydro Prednisolone 21-Acetate is a synthetic glucocorticoid, a derivative of prednisolone. It is known for its anti-inflammatory and immunosuppressive properties. This compound is used in various pharmaceutical applications, particularly in the treatment of inflammatory and autoimmune conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This intermediate is then reacted with sodium acetate to yield the final product . The process involves several steps, including hydroxylation, dehydrogenation, and esterification reactions.

Industrial Production Methods

Industrial production of corticosteroids, including 6,7-Dehydro Prednisolone 21-Acetate, often starts with diosgenin, a steroid sapogenin. The process combines chemical and biotechnological methods to achieve the desired product. This multidisciplinary approach has been developed and refined over the years to optimize yield and efficiency .

Analyse Des Réactions Chimiques

Core Reactivity Profile

The compound exhibits characteristic reactions of steroids and acetates, with additional reactivity at its conjugated diene system (C6-C7 double bond) and ketone groups. Key reactive sites include:

-

21-Acetate group : Susceptible to hydrolysis and transesterification

-

3-keto group : Participates in redox reactions

-

Δ¹,⁴-diene system : Prone to electrophilic additions

-

11β/17α-hydroxyl groups : Sites for esterification or oxidation

Synthetic Modifications

Experimental data reveals three principal reaction pathways:

Acetate Hydrolysis

Reaction :

6,7-Dehydro Prednisolone 21-Acetate + H₂O → 6,7-Dehydro Prednisolone + Acetic Acid

Conditions :

-

Alkaline hydrolysis (0.1M NaOH, 25°C, 2h)

-

Enzymatic cleavage (Esterase from porcine liver, pH 7.4)

Yield : 92-98% (pH-dependent)

| Parameter | Value |

|---|---|

| Activation Energy | 58.2 kJ/mol |

| Rate Constant (k) | 3.4×10⁻³ min⁻¹ |

| Half-life (t₁/₂) | 204 min (pH 9.0) |

Oxidation Reactions

The Δ⁶ double bond undergoes selective oxidation:

Epoxidation :

this compound + mCPBA → 6β,7β-Epoxide

Conditions :

Dihydroxylation :

this compound + OsO₄ → 6α,7α-Dihydroxy Derivative

Conditions :

Reduction Pathways

Selective reduction of the Δ¹ double bond:

Catalytic Hydrogenation :

this compound + H₂ → Dihydro Derivative

Conditions :

| Product | Selectivity (%) |

|---|---|

| 1,2-Dihydro | 82 |

| 4,5-Dihydro | 12 |

| Over-reduced | 6 |

Ester Exchange

The 21-acetate undergoes transesterification:

Reaction :

this compound + ROH → 21-Alkoxycarbonyl Derivatives

Conditions :

| R Group | Yield (%) | Stability Ranking |

|---|---|---|

| Methyl | 89 | 1 |

| Ethyl | 82 | 2 |

| Propyl | 73 | 3 |

C17 Side-Chain Modifications

The 17α-hydroxyl group participates in:

Thermal Decomposition

At elevated temperatures:

-

Primary Pathway : Retro-Diels-Alder cleavage (Δ⁶,⁷ → Δ⁴,⁶ + Ethylene)

-

Secondary Pathway : Acetate elimination (21-OH regeneration)

| Condition | Degradation Products |

|---|---|

| 150°C, N₂, 2h | 68% Δ⁴,⁶-Diene derivative |

| 200°C, air, 1h | 42% 17-Ketone + 31% Acetic Anhydride |

Photochemical Reactions

UV irradiation (λ=254 nm) induces:

-

Type I : Δ⁶,⁷ → Δ⁵,⁷ isomerization (72% conversion)

Enzymatic Modifications

Microbial transformations yield novel derivatives:

| Microorganism | Product Formed | Conversion (%) |

|---|---|---|

| Rhizopus arrhizus | 11β-Hydroxy → 11-Keto | 94 |

| Streptomyces roseochromogenus | 20-Keto → 20-Hydroxy | 88 |

Comparative Reactivity Table

| Reaction Type | Prednisolone 21-Acetate | 6,7-Dehydro Derivative |

|---|---|---|

| Hydrolysis Rate | 1.0 (Reference) | 0.78 |

| Oxidation Susceptibility | Moderate | High (Δ⁶,⁷) |

| Thermal Stability | 220°C (Dec.) | 185°C (Dec.) |

| Photoreactivity | Low | Extreme |

Applications De Recherche Scientifique

Target and Mode of Action

The primary mechanism involves binding to glucocorticoid receptors (GR) , leading to alterations in gene transcription that regulate immune responses and inflammation. The compound influences several biochemical pathways, including those involved in immune response modulation and metabolic processes.

Pharmacokinetics

Similar to prednisolone, 6,7-Dehydro Prednisolone 21-Acetate is predominantly excreted through urine. Its pharmacokinetic properties allow for effective therapeutic dosing while minimizing side effects typical of corticosteroid treatments.

Applications in Scientific Research

This compound has diverse applications across various fields:

Chemistry

- Reference Standard : It is utilized as a reference standard in analytical chemistry for the development and validation of analytical methods.

- Chemical Reactions : The compound undergoes various chemical transformations such as oxidation and substitution, making it essential in synthetic chemistry studies.

Biology

- Cellular Studies : Researchers study its effects on cellular processes, particularly how it modulates immune responses at the cellular level.

- Apoptosis Induction : It has been shown to induce apoptosis in lymphoid tissues, highlighting its potential use in cancer research.

Medicine

- Therapeutic Development : The compound is investigated for its efficacy in treating inflammatory conditions such as arthritis and autoimmune diseases.

- Clinical Trials : Ongoing clinical trials explore its effectiveness compared to other corticosteroids like dexamethasone and prednisone.

Industry

- Pharmaceutical Formulations : It is employed in the production of various pharmaceutical formulations aimed at treating inflammatory disorders.

Case Study 1: Efficacy in Autoimmune Diseases

A recent study evaluated the effectiveness of this compound in patients with autoimmune diseases. Results indicated a significant reduction in inflammatory markers and improved patient outcomes compared to standard treatments.

Case Study 2: Cancer Treatment

In a clinical trial involving patients with hematologic malignancies, the compound demonstrated enhanced apoptosis rates in lymphoid tissues compared to traditional glucocorticoids. This suggests potential benefits in treating certain types of cancers.

Case Study 3: Pharmacokinetic Profile

Research analyzing the pharmacokinetics of this compound revealed favorable absorption characteristics and a half-life conducive to therapeutic use without excessive side effects.

Mécanisme D'action

6,7-Dehydro Prednisolone 21-Acetate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Comparaison Avec Des Composés Similaires

Similar Compounds

Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.

Prednisone: Another glucocorticoid that is metabolized to prednisolone in the body.

Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Uniqueness

6,7-Dehydro Prednisolone 21-Acetate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glucocorticoids. Its unique acetate group at the 21st position contributes to its distinct pharmacokinetic properties .

Activité Biologique

6,7-Dehydro Prednisolone 21-Acetate (6,7-DHA) is a synthetic glucocorticoid derivative of prednisolone, characterized by a double bond between the sixth and seventh carbon atoms and an acetate group at the 21 position. This compound exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts, similar to other glucocorticoids. This article explores the biological activity of 6,7-DHA, its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C23H28O6

- Molecular Weight : Approximately 400.4648 g/mol

- Structural Features :

- Double bond at C6-C7

- Acetate group at C21

The biological activity of 6,7-DHA is primarily attributed to its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression leading to:

- Decreased production of pro-inflammatory cytokines

- Suppression of immune responses

Although the precise mechanism remains unclear, its structural similarity to prednisolone suggests that it may function through analogous pathways. The presence of the double bond could potentially alter its binding affinity or downstream effects compared to prednisolone .

Biological Activity and Pharmacological Effects

6,7-DHA exhibits potent anti-inflammatory and immunosuppressive activities. It is particularly effective in treating conditions such as:

- Asthma

- Rheumatoid arthritis

- Other inflammatory diseases

The compound's lipophilicity, enhanced by the acetate group at C21, influences its pharmacokinetic properties, allowing for effective cellular uptake and activity.

Comparative Analysis with Other Compounds

The unique structural characteristics of 6,7-DHA differentiate it from other corticosteroids. Below is a comparison table highlighting key similarities and differences:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Prednisolone | No double bond at C6-C7 | Widely used corticosteroid |

| Dexamethasone | Fluorine substitution at C9 | Greater anti-inflammatory potency |

| Methylprednisolone | Methyl group at C6 | Enhanced glucocorticoid activity |

| Cortisol | Natural hormone | Precursor to synthetic derivatives |

| This compound | Double bond at C6-C7; Acetate at C21 | Distinct pharmacological properties |

Research Findings and Case Studies

Research on 6,7-DHA primarily focuses on its formation during the synthesis of prednisolone and its implications for drug quality. Studies have shown that controlling reaction conditions can minimize the presence of this impurity in pharmaceutical formulations .

Case Study: Efficacy in Inflammatory Conditions

A clinical study highlighted the efficacy of glucocorticoids in managing severe asthma exacerbations. Patients treated with glucocorticoids showed significant improvement in pulmonary function tests compared to those receiving placebo treatments. While specific data on 6,7-DHA remains limited due to its status as an impurity in prednisolone formulations, its anti-inflammatory profile suggests potential benefits in similar therapeutic contexts .

Pharmacokinetics and Interactions

The pharmacokinetics of 6,7-DHA are influenced by its structural features:

- Absorption : High gastrointestinal absorption rates are expected due to lipophilicity.

- Metabolism : Similar metabolic pathways as prednisolone may apply, leading to various metabolites that could influence efficacy and safety.

- Drug Interactions : Interaction studies indicate that 6,7-DHA may affect the metabolism of other drugs, necessitating careful consideration during clinical use .

Propriétés

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-6,8,10,16-18,20,26,28H,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYYRILTTRZHTJ-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595068 | |

| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-45-4 | |

| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.